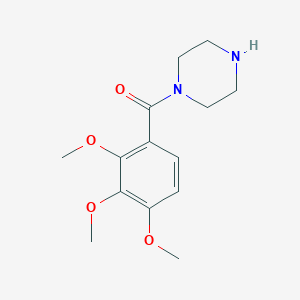

1-(2,3,4-Trimethoxybenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl-(2,3,4-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-18-11-5-4-10(12(19-2)13(11)20-3)14(17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGDCVBOCSMOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N2CCNCC2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2,3,4 Trimethoxybenzoyl Piperazine

Classical and Modern Synthetic Approaches to 1-(2,3,4-Trimethoxybenzoyl)piperazine

The construction of the amide bond between the 2,3,4-trimethoxybenzoyl moiety and the piperazine (B1678402) ring is the cornerstone of synthesizing this compound. This can be achieved through several reliable and well-established methods, primarily involving amidation and coupling reactions.

Amidation Reactions and Coupling Strategies

The formation of the amide linkage in this compound is typically accomplished via two main pathways: the reaction of an activated carboxylic acid derivative with piperazine, or the direct coupling of 2,3,4-trimethoxybenzoic acid with piperazine using a coupling agent.

One of the most direct methods involves the acylation of piperazine with 2,3,4-trimethoxybenzoyl chloride. This electrophilic acyl halide readily reacts with the nucleophilic secondary amine of the piperazine ring. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. The choice of solvent is often an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Alternatively, direct amidation of 2,3,4-trimethoxybenzoic acid with piperazine can be achieved using various coupling agents. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the piperazine. Common coupling agents include carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. Other modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for such transformations.

A key challenge in these reactions is controlling the regioselectivity, as piperazine possesses two reactive secondary amine groups. Over-acylation can lead to the formation of the undesired 1,4-bis(2,3,4-trimethoxybenzoyl)piperazine. To favor mono-acylation, reaction conditions can be carefully controlled, for instance, by using a large excess of piperazine or by slowly adding the acylating agent to the reaction mixture.

| Coupling Agent System | Description | Typical Conditions |

| EDC/HOBt | A carbodiimide-based system that activates the carboxylic acid. HOBt helps to prevent racemization and side reactions. | Aprotic solvent (DCM, DMF), room temperature. |

| HATU | A highly efficient uronium-based coupling agent known for rapid reaction times and high yields. | Aprotic solvent (DMF), room temperature, often with a non-nucleophilic base like DIPEA. |

| Acyl Chloride | The pre-activated carboxylic acid derivative reacts directly with the amine. | Aprotic solvent (DCM, THF), often with a base (e.g., triethylamine) to scavenge HCl. |

Variations in Precursor Synthesis and Reactant Selection

The successful synthesis of this compound relies on the availability and purity of its precursors, namely 2,3,4-trimethoxybenzoic acid and piperazine.

2,3,4-Trimethoxybenzoic Acid and its Derivatives: This key precursor is commercially available. Should a synthetic approach be necessary, it can be prepared from simpler starting materials through multi-step sequences. For syntheses requiring the acyl chloride, 2,3,4-trimethoxybenzoic acid can be readily converted to 2,3,4-trimethoxybenzoyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of DMF can accelerate the reaction with thionyl chloride.

Piperazine Reactants: While piperazine itself is the most direct reactant, its symmetrical nature can lead to di-acylation. To circumvent this and ensure mono-substitution, a common strategy is to use a mono-protected piperazine derivative. Tert-butoxycarbonyl (Boc) protected piperazine, for example, has one of its nitrogen atoms rendered unreactive. Following the acylation of the free amine, the Boc protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the desired this compound. This approach offers excellent control over the reaction and generally provides higher yields of the mono-acylated product.

Novel Synthetic Routes and Green Chemistry Considerations for this compound Production

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient synthetic methods. For the synthesis of this compound, this includes the exploration of solvent-free reactions, one-pot procedures, and the use of less hazardous reagents.

Solvent-free amidation reactions represent a significant advancement in green synthesis. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the direct amidation of esters under solvent-free conditions, a methodology that could potentially be adapted for the synthesis of benzoylpiperazines. Another approach involves palladium-catalyzed amination reactions conducted under aerobic and solvent-free conditions, where an excess of piperazine can serve as both a reactant and the solvent.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer advantages in terms of reduced waste, time, and resources. A potential one-pot synthesis of this compound could involve the in-situ formation of the acyl chloride from 2,3,4-trimethoxybenzoic acid, followed by the immediate addition of piperazine.

| Green Chemistry Approach | Description | Potential Application |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and potential environmental impact. | Direct amidation of a 2,3,4-trimethoxybenzoic acid ester with piperazine using a catalyst like FeCl₃. |

| One-Pot Reactions | Multiple synthetic steps are performed sequentially in a single reactor. | In-situ generation of 2,3,4-trimethoxybenzoyl chloride followed by immediate reaction with piperazine. |

| Aerobic Catalysis | Utilizes air as the oxidant, avoiding the need for harsher or stoichiometric oxidants. | Palladium-catalyzed C-N bond formation between an appropriate aryl precursor and piperazine. |

Regioselective and Stereoselective Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound often requires precise control over regioselectivity and stereoselectivity, particularly when introducing substituents on the piperazine ring.

Regioselective Synthesis: When starting with an unsymmetrically substituted piperazine, the acylation with 2,3,4-trimethoxybenzoyl chloride can lead to a mixture of two regioisomers. The selectivity of this reaction can be influenced by steric and electronic factors of the substituent on the piperazine ring. For example, a bulky substituent will likely direct the incoming acyl group to the less hindered nitrogen atom. Careful control of reaction conditions, such as temperature and the nature of the base and solvent, can also be used to enhance the regioselectivity of the acylation.

Stereoselective Synthesis: For derivatives containing stereocenters on the piperazine ring, stereoselective synthetic methods are crucial. One approach involves the use of chiral starting materials, such as enantiomerically pure substituted amino acids, to construct the piperazine core. For example, homochiral cis-2,5-disubstituted piperazines can be synthesized through the regioselective ring-opening of chiral aziridines derived from natural amino acids. Another strategy involves the diastereoselective intramolecular hydroamination of carefully designed precursors to form 2,6-disubstituted piperazines. More recently, iridium-catalyzed reactions have been developed for the diastereoselective synthesis of highly substituted piperazines.

Advanced Functionalization and Derivatization Strategies for the this compound Core

Further modification of the this compound scaffold can lead to a diverse range of analogues with potentially new properties. These modifications can be targeted at the second nitrogen atom of the piperazine ring, the piperazine ring carbons, or the trimethoxybenzoyl moiety.

The free secondary amine of this compound is a prime site for derivatization. It can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

Acylation: Reaction with other acyl chlorides or carboxylic acids to form di-acylated piperazines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Recent advances in synthetic methodology have also enabled the direct functionalization of C-H bonds. For the piperazine core, photoredox catalysis has emerged as a powerful tool for the site-selective C-H alkylation of piperazine substrates. This allows for the introduction of functional groups directly onto the carbon framework of the piperazine ring, opening up new avenues for structural diversification.

Computational and Theoretical Investigations of 1 2,3,4 Trimethoxybenzoyl Piperazine

Quantum Chemical Calculations and Electronic Structure Analysis of 1-(2,3,4-Trimethoxybenzoyl)piperazine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a powerful method used for this purpose, offering a balance between computational cost and accuracy. superfri.org

Molecular Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved by geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net This process finds the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity and stability. mdpi.com Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of positive and negative potential, which correspond to electrophilic and nucleophilic sites, respectively. For this compound, negative regions (red/yellow) would be expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, while positive regions (blue) would be near the hydrogen atoms, particularly the N-H group of the piperazine (B1678402) ring if protonated. researchgate.net

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charge on each atom in the molecule. This information helps in understanding intermolecular interactions and reactive sites.

| Property | Hypothetical Calculated Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.3 eV | Suggests high kinetic stability. researchgate.net |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

Molecular Dynamics Simulations and Conformational Sampling of this compound

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).

Conformational Analysis: The piperazine ring is known to exist primarily in a chair conformation, but it can undergo ring flipping. nih.govnih.gov Furthermore, the bond connecting the benzoyl group to the piperazine ring allows for rotational freedom. MD simulations can explore the potential energy surface to identify various stable and metastable conformers and the energy barriers between them. njit.educwu.educwu.edu This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Simulation Analysis: Key metrics are used to analyze the MD trajectory:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecule over time.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P or SPC/E water | Simulates an aqueous environment. |

| Simulation Time | 100-500 ns | Duration of the simulation to ensure adequate sampling. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Ligand-Based and Structure-Based Computational Design Principles for this compound Analogues

Computational methods are instrumental in the rational design of new molecules with improved properties, such as enhanced binding affinity for a biological target. nih.gov

Ligand-Based Design: When the structure of the biological target is unknown, design is based on the structure of known active molecules. A pharmacophore model can be generated for this compound. This model represents the essential steric and electronic features required for activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.gov This pharmacophore can then be used to screen virtual libraries for other molecules that fit the model or to guide the modification of the original structure.

Structure-Based Design: If the 3D structure of the target protein is known, molecular docking can be employed. nih.gov This technique predicts the preferred orientation of the molecule when bound to the target, forming a stable complex.

Binding Mode Analysis: Docking simulations would place this compound into the active site of a hypothetical receptor. The analysis would reveal key interactions, such as hydrogen bonds between the piperazine nitrogen or carbonyl oxygen and receptor residues, or pi-pi stacking between the trimethoxybenzoyl ring and aromatic residues in the binding pocket.

Analogue Design: Based on the docking pose, modifications can be proposed to improve binding. For example, if a region of the binding pocket is unoccupied, a substituent could be added to the piperazine or phenyl ring to form additional favorable interactions, thereby increasing binding affinity. rsc.org

| Interaction Type | Potential Involved Groups |

| Hydrogen Bond Donor | Piperazine N-H group |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Methoxy oxygens, Piperazine nitrogen |

| Hydrophobic Interactions | Phenyl ring, Piperazine ring carbons |

| Pi-Pi Stacking | 2,3,4-Trimethoxybenzoyl aromatic ring |

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics for this compound Systems

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. researchgate.netnih.gov

Model Development: To develop a QSPR/QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured property data (e.g., solubility, binding affinity) is required. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These can include:

Constitutional descriptors: Molecular weight, number of rings.

Topological descriptors: Describing atomic connectivity.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the property of interest.

Predictive Analytics: A validated QSPR/QSAR model can be used to predict the properties of newly designed, unsynthesized analogues of this compound. This allows for the virtual screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. fortunebusinessinsights.com

| Model Component | Description | Example |

| Dependent Variable | The property to be predicted. | LogP (Lipophilicity) |

| Independent Variables | Molecular descriptors. | Molecular Weight, Surface Area, EHOMO |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR) |

| Hypothetical Model | LogP = c0 + c1(Descriptor1) + c2(Descriptor2) + ... | A predictive equation for lipophilicity. |

Computational Probing of Reactivity and Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. frontiersin.org This involves mapping the entire potential energy surface of a reaction, from reactants to products.

Reaction Pathway Analysis: For a given reaction involving this compound, such as its synthesis via the condensation of 2,3,4-trimethoxybenzoyl chloride with piperazine, computational methods can be used to:

Identify Intermediates: Locate all stable or metastable molecules that form during the reaction.

Find Transition States (TS): Determine the structure of the highest energy point along the reaction coordinate between reactants and products (or intermediates). The TS structure is characterized by having exactly one imaginary vibrational frequency.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction. Computational studies can compare different potential pathways to identify the most favorable one. nih.gov

Reactivity Indices: DFT-based reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be used to predict the reactivity of the molecule in various reactions, such as nucleophilic or electrophilic attacks. nih.gov

| Reaction Step | Calculated Energy (Hypothetical) | Interpretation |

| Reactants | 0.0 kcal/mol (Reference) | Starting energy of the system. |

| Transition State 1 (TS1) | +15.5 kcal/mol | Activation energy for the first step. |

| Intermediate | -5.2 kcal/mol | A stable species formed during the reaction. |

| Transition State 2 (TS2) | +10.8 kcal/mol | Activation energy for the second step. |

| Products | -20.1 kcal/mol | Overall reaction is exothermic. |

Molecular Interaction Profiling and Ligand Design Principles for 1 2,3,4 Trimethoxybenzoyl Piperazine Scaffolds

Investigation of Intermolecular Interactions and Binding Affinities (in vitro, non-biological context)

The binding affinity of arylpiperazine derivatives is highly dependent on the specific substituents on both the piperazine (B1678402) and the aromatic rings, as well as the nature of the target receptor. While direct binding data for 1-(2,3,4-trimethoxybenzoyl)piperazine is not extensively detailed in publicly available literature, analysis of structurally related compounds provides significant insight into the potential binding affinities of this scaffold.

Quantitative structure-activity relationship (QSAR) studies on derivatives of the closely related compound trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) have shown a statistically significant correlation between the Van der Waals volume of substituents at the fourth position of the piperazine ring and the binding affinity of the compounds. nih.gov This indicates that steric bulk is a critical factor in modulating the strength of intermolecular interactions.

Derivatives of arylpiperazines are known to interact with a range of receptors, particularly serotonergic (5-HT) and dopaminergic (D2) receptors. Studies on o-methoxyphenylpiperazine derivatives with a terminal benzamide moiety on the N-4 alkyl chain have demonstrated high affinity for both D2 and 5-HT1A receptors, with IC50 values typically in the 10⁻⁷ to 10⁻⁸ M range. nih.gov For example, modifying the linker and terminal group on the piperazine ring significantly impacts affinity, with certain caged carbocyclic structures leading to high-potency 5-HT1A ligands with Ki values in the low nanomolar range. semanticscholar.org

The following table summarizes the binding affinities of various arylpiperazine derivatives, illustrating the range of interactions achievable with this general scaffold.

| Compound Class | Receptor Target | Reported Affinity (Kᵢ or IC₅₀) |

| o-Methoxyphenylpiperazine Derivatives nih.gov | 5-HT1A / D2 | 10⁻⁷ to 10⁻⁸ M |

| Conformationally Restricted Arylpiperazines nih.gov | 5-HT1A | 15-52 nM (Kᵢ) |

| 1-Naphthylpiperazine scilit.com | 5-HT1A | 5 nM (Kᵢ) |

| 1-Naphthylpiperazine scilit.com | 5-HT2 | 18 nM (Kᵢ) |

| N-4 Substituted Arylpiperazines semanticscholar.org | 5-HT1A | 1.2 nM and 21.3 nM (Kᵢ) |

This table presents data from related arylpiperazine compounds to infer the potential binding characteristics of the this compound scaffold.

Molecular Recognition Mechanisms of this compound with Model Receptors (e.g., protein structures, theoretical constructs)

The molecular recognition of the this compound scaffold by protein receptors is driven by a combination of non-covalent interactions. The key structural features contributing to these interactions are the piperazine ring, the trimethoxyphenyl group, and the carbonyl linker.

Hydrogen Bonding: The piperazine ring contains two nitrogen atoms, one of which is typically protonated under physiological pH. This protonated amine can act as a hydrogen bond donor, forming strong electrostatic interactions with acidic amino acid residues such as aspartate (Asp) or glutamate (Glu) in a receptor's binding pocket. semanticscholar.org The carbonyl oxygen of the benzoyl group is a hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues like serine or tyrosine.

Van der Waals and Hydrophobic Interactions: The aromatic trimethoxybenzoyl ring can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine) within the binding site. researchgate.net The spatial arrangement and volume of the methoxy (B1213986) groups are critical for achieving shape complementarity with the receptor surface. nih.gov

Cation-π Interactions: The positively charged nitrogen of the piperazine ring can interact favorably with the electron-rich faces of aromatic amino acid residues such as tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe). nih.gov This type of interaction is a significant contributor to the binding affinity of many ligands for their receptors. nih.gov

π-π Stacking: The trimethoxybenzene ring can participate in π-π stacking interactions with the aromatic side chains of receptor amino acids. nih.gov These interactions, where the aromatic rings are stacked face-to-face or edge-to-face, contribute to the stability of the ligand-receptor complex.

Molecular docking studies on related piperazine derivatives have provided insights into these binding modes. For instance, simulations have shown that the protonated piperazine nitrogen can form a key hydrogen bond with an aspartate residue (e.g., Asp116 in the 5-HT1A receptor), anchoring the ligand in the binding site. semanticscholar.org

Conformational Adaptability and Induced Fit Phenomena in this compound Interactions

The flexibility of the this compound scaffold is a defining feature of its interaction profile. This conformational adaptability allows the molecule to adopt different shapes to fit optimally into various binding pockets, a phenomenon known as induced fit.

The piperazine ring itself is not planar and typically adopts a stable chair conformation. nih.gov However, boat and skew-boat conformations are also possible and can be adopted upon binding to a receptor. The energy barrier for interconversion between these conformations is relatively low, allowing the ring to be conformationally mobile. In substituted piperazines, substituents can occupy either axial or equatorial positions, and the energetic preference can be influenced by the electronic and steric nature of the substituents and their interactions with the receptor. nih.gov For some 1-acyl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov

This inherent flexibility means the scaffold does not act as a rigid "key" but rather as a adaptable molecule that can be molded by the receptor's "lock," maximizing binding interactions and affinity.

Design Hypotheses for Modulating Interaction Specificity through Structural Modifications of this compound

Based on the principles of molecular recognition and conformational analysis, several hypotheses can be formulated for modifying the this compound scaffold to alter its binding specificity and affinity.

Modification of the Piperazine N-4 Position: The unsubstituted nitrogen on the piperazine ring is a primary site for modification.

Hypothesis: Introducing alkyl or arylalkyl substituents of varying size and lipophilicity at this position can be used to probe for additional hydrophobic pockets within the receptor binding site. QSAR studies on related scaffolds confirm that the volume of these substituents directly correlates with binding affinity. nih.gov

Example: Adding a long alkyl chain with a terminal functional group (e.g., a benzamide) has been shown to yield high affinity for D2 and 5-HT1A receptors. nih.gov

Alteration of the Trimethoxy Substitution Pattern: The position of the three methoxy groups on the phenyl ring is critical for electronic distribution and steric fit.

Hypothesis: Shifting the methoxy groups from the 2,3,4-positions to other patterns (e.g., 3,4,5-trimethoxy) would alter the molecule's dipole moment and hydrogen bond accepting potential. This could switch binding preference from one receptor subtype to another by changing the optimal interactions with specific amino acid residues. Derivatives with a 3,4,5-trimethoxybenzoyl group have been explored as potent antagonists for the Platelet-Activating Factor (PAF) receptor. exlibrisgroup.comnih.gov

Replacement of the Piperazine Ring: The piperazine core can be replaced with other cyclic amines to change the geometry and basicity of the scaffold.

Bioisosteric Replacement of the Amide Linker: The carbonyl group of the benzoyl linker can be replaced with other functional groups to modify stability and hydrogen bonding patterns.

Hypothesis: Replacing the carbonyl oxygen with sulfur (to form a thioamide) would alter the electronic properties and rotational barrier of the C-N bond. This could lead to different conformational preferences and potentially new interactions within the binding site, thereby modulating activity and specificity.

These design hypotheses provide a framework for the systematic exploration of the chemical space around the this compound scaffold to develop new ligands with tailored interaction profiles.

Mechanistic Studies of 1 2,3,4 Trimethoxybenzoyl Piperazine at the Molecular Level in Vitro Investigations

Enzyme Kinetic Studies of 1-(2,3,4-Trimethoxybenzoyl)piperazine as a Substrate or Inhibitor (in isolated enzyme systems)

No studies reporting the investigation of this compound as either a substrate or an inhibitor in isolated enzyme systems were found. Consequently, there is no available data on its kinetic parameters, such as the Michaelis constant (Km) or the inhibition constant (Ki), for any specific enzyme.

Receptor Binding Assays and Competition Studies (in vitro, non-cellular systems)

There is no publicly available data from in vitro receptor binding assays or competition studies for this compound. Therefore, its affinity and selectivity for specific receptors, as well as its potential agonist or antagonist activity at these receptors, remain uncharacterized in non-cellular systems.

Investigating Biochemical Pathways Modulated by this compound (via purified components)

No research was identified that investigated the modulation of biochemical pathways by this compound using purified components. As a result, its direct effects on the individual components of any specific signaling or metabolic pathway have not been documented.

Role of Specific Molecular Features of this compound in Mediating Molecular Events

Due to the absence of in vitro mechanistic data, no structure-activity relationship (SAR) studies focusing on the specific molecular features of this compound and their role in mediating molecular events could be found. The contributions of the 2,3,4-trimethoxybenzoyl group and the piperazine (B1678402) ring to its molecular interactions have not been experimentally elucidated.

Advanced Analytical Methodologies for Research on 1 2,3,4 Trimethoxybenzoyl Piperazine

Chromatographic Techniques for Purity Assessment and Isolation of 1-(2,3,4-Trimethoxybenzoyl)piperazine Derivatives

Chromatographic methods are indispensable for the separation and purification of this compound and its derivatives from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is often the stationary phase of choice, offering excellent separation of the main compound from its precursors, by-products, and degradation products.

A typical HPLC method for the purity assessment of this compound might employ a gradient elution to ensure the separation of compounds with a wide range of polarities. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the benzoyl moiety in the molecule provides a chromophore that absorbs in the UV region. For enhanced specificity, a Diode Array Detector (DAD) can be used to obtain the UV spectrum of each peak, aiding in peak identification and purity assessment. orientjchem.orgnih.govaustinpublishinggroup.com

Below is a hypothetical data table illustrating a typical HPLC method for the purity analysis of a synthesized batch of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time of Analyte | Approx. 18.5 min |

| Purity of Main Peak | >99% (by peak area) |

Gas Chromatography (GC) can also be utilized, particularly for the analysis of more volatile derivatives or impurities that may be present in the synthesis of this compound. nih.govresearchgate.netoup.com Given the relatively low volatility of the target compound itself, derivatization might be necessary to increase its volatility and thermal stability. nih.gov A common approach involves the acylation of the secondary amine in the piperazine (B1678402) ring. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A flame ionization detector (FID) is often used for detection due to its high sensitivity to organic compounds.

Advanced Spectrometric Techniques for Structural Elucidation and Complex Mixture Analysis (e.g., HRMS, 2D NMR)

For the unambiguous structural confirmation of this compound and the characterization of its derivatives and potential impurities, advanced spectrometric techniques are essential. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are powerful tools in this regard.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is crucial for confirming the identity of a newly synthesized compound and for identifying unknown impurities. miamioh.edulibretexts.orgnih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which typically forms a protonated molecule [M+H]+. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For instance, the fragmentation of the [M+H]+ ion of this compound would be expected to show characteristic losses of the trimethoxybenzoyl group and fragments of the piperazine ring.

| Ion | m/z (calculated) | m/z (observed) | Inferred Structure |

| [M+H]+ | 295.1601 | 295.1605 | Protonated this compound |

| [M+H - C10H11O4]+ | 86.0968 | 86.0971 | Piperazine fragment |

| [C10H11O4]+ | 195.0652 | 195.0650 | Trimethoxybenzoyl fragment |

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides more detailed structural information by revealing correlations between different nuclei within the molecule. rsc.orgbeilstein-journals.orgyoutube.com Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the proton (¹H) and carbon (¹³C) NMR signals of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is extremely useful for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the carbonyl carbon of the benzoyl group and the protons on the adjacent methylene (B1212753) group of the piperazine ring.

Application of hyphenated techniques in the study of this compound

Hyphenated techniques, which combine a separation technique with a spectrometric detection method, offer the best of both worlds by providing separation and identification in a single analysis. acs.orgnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for the analysis of compounds like this compound. mdpi.comresearchgate.netresearchgate.net

LC-MS combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures, such as reaction monitoring samples or crude extracts. In a single run, LC-MS can separate the components of a mixture and provide their molecular weights and fragmentation patterns, allowing for their rapid identification.

For quantitative studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed. researchgate.net This technique offers even higher selectivity and sensitivity by monitoring specific fragmentation transitions for the analyte of interest. This makes it ideal for the trace-level quantification of this compound or its metabolites in complex matrices.

A representative LC-MS method for the analysis of this compound is summarized in the table below.

| Parameter | Condition |

| LC System | UPLC with a C18 column (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 10% to 90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-1000 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Quantitative Analytical Methods for Research-Grade Purity and Yield Determination of this compound

Accurate determination of purity and yield is critical in chemical research and development. For this compound, several quantitative analytical methods can be employed.

Quantitative HPLC with UV detection is a common and reliable method for determining the purity of a synthesized batch. jocpr.comjocpr.com By using a certified reference standard of this compound, a calibration curve can be constructed by plotting the peak area against the concentration. The purity of an unknown sample can then be determined by comparing its peak area to the calibration curve. The yield of a reaction can also be calculated by quantifying the amount of product formed relative to the starting materials.

Quantitative NMR (qNMR) is another powerful technique for purity and yield determination. americanpharmaceuticalreview.comemerypharma.comnih.govnih.gov Unlike chromatography, qNMR is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei, and in many cases, a reference standard for the analyte is not required. Instead, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, the exact concentration and purity of the analyte can be calculated. For this compound, a well-resolved proton signal, for instance, from one of the methoxy (B1213986) groups or the aromatic protons, can be used for quantification.

The table below outlines the key parameters for a qNMR experiment for determining the purity of this compound.

| Parameter | Specification |

| NMR Spectrometer | 400 MHz or higher |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆) |

| Internal Standard | Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (certified purity) |

| Analyte Signal for Integration | Aromatic proton signal (e.g., singlet at ~6.8 ppm) |

| Internal Standard Signal for Integration | Olefinic proton signal of maleic acid (singlet at ~6.3 ppm) |

| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton |

| Number of Scans | 16 or higher for good signal-to-noise ratio |

By employing these advanced analytical methodologies, researchers can ensure the quality and integrity of their work with this compound, leading to more reliable and reproducible scientific outcomes.

Future Research Directions and Unexplored Potential of 1 2,3,4 Trimethoxybenzoyl Piperazine

Identification of Research Gaps in the Understanding of 1-(2,3,4-Trimethoxybenzoyl)piperazine

A significant research gap exists in the comprehensive understanding of this compound's biological and pharmacological profile. While related compounds with the piperazine (B1678402) moiety have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents, specific data on this particular molecule is lacking. nih.gov The current body of knowledge has yet to fully elucidate its specific molecular targets, mechanisms of action, and potential therapeutic applications.

Further research is needed to explore the following areas:

Comprehensive Biological Screening: A systematic evaluation of its activity against a broad range of biological targets, including enzymes, receptors, and ion channels, is necessary to uncover its primary pharmacological effects.

Structure-Activity Relationship (SAR) Studies: A significant gap exists in understanding how modifications to the this compound scaffold affect its biological activity. SAR studies would provide crucial insights for optimizing its structure to enhance potency and selectivity for specific targets.

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety, are essential to assess its potential as a drug candidate.

Mechanism of Action Studies: For any identified biological activity, in-depth studies are required to elucidate the precise molecular mechanisms by which this compound exerts its effects.

Emerging Methodologies for Investigating this compound

Advances in analytical techniques offer powerful tools for a more profound investigation of this compound. nih.gov These emerging methodologies can provide a more detailed characterization of the compound and its interactions with biological systems.

| Methodology | Application in this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for unambiguous identification and structural elucidation of metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive and selective quantification of the compound and its metabolites in biological matrices for pharmacokinetic studies. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of the compound and its potential interactions with biological macromolecules. |

| X-ray Crystallography | Determination of the three-dimensional structure of the compound, which can aid in understanding its binding to target proteins. |

| Capillary Electrophoresis (CE) | High-efficiency separation and analysis of the compound and related impurities, particularly for chiral separations if applicable. mdpi.com |

The application of these techniques can facilitate a more comprehensive understanding of the compound's physicochemical properties, metabolic fate, and potential for impurity profiling, which are critical aspects of drug development. biomedres.us

Theoretical and Computational Frontiers in this compound Research

In silico approaches have become indispensable in modern drug discovery, offering predictive insights that can guide and accelerate experimental research. nih.gov For this compound, computational modeling can play a pivotal role in exploring its unexplored potential.

Molecular Docking and Dynamics Simulations: These computational techniques can be employed to predict the binding affinity and interaction patterns of this compound with various protein targets. ajchem-a.com This can help in identifying potential biological targets and in understanding the structural basis of its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of this compound and its analogs with their biological activities. This can guide the design of new derivatives with improved potency and selectivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling can provide early-stage predictions of the pharmacokinetic and toxicological properties of this compound, helping to identify potential liabilities before extensive experimental testing. japsonline.com

| Computational Approach | Predicted Insights for this compound |

| Molecular Docking | Identification of potential binding modes and interactions with specific protein targets. |

| Molecular Dynamics | Elucidation of the dynamic behavior and stability of the compound-protein complex. |

| QSAR | Prediction of the biological activity of novel derivatives based on their structural properties. |

| ADMET Prediction | Early assessment of drug-likeness, pharmacokinetic properties, and potential toxicity. |

Potential for Novel Chemical Tool Development based on this compound Scaffolds

The this compound scaffold holds significant promise for the development of novel chemical tools to probe biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a cellular or in vivo context. bohrium.com

Activity-Based Probes (ABPs): By incorporating a reactive group onto the this compound scaffold, it may be possible to develop ABPs that can covalently label specific enzymes, allowing for their identification and functional characterization.

Fluorescent Probes: The synthesis of fluorescently tagged derivatives of this compound could enable the visualization of its subcellular localization and interaction with target proteins using advanced microscopy techniques.

Affinity-Based Probes: Immobilizing this compound onto a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological mixtures.

The development of such chemical tools would not only advance our understanding of the biological roles of the targets of this compound but also provide valuable reagents for the broader scientific community. nih.gov

Conclusion

Synthesis of Key Research Findings on 1-(2,3,4-Trimethoxybenzoyl)piperazine

The synthesis of this compound, while not explicitly detailed in readily available literature, can be inferred from standard organic synthesis protocols for similar acylpiperazine derivatives. The most probable synthetic route would involve the acylation of piperazine (B1678402) with 2,3,4-trimethoxybenzoyl chloride. This reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Precursors for this synthesis, such as 2,3,4-trimethoxybenzoic acid and piperazine, are commercially available.

Detailed and specific research findings on the chemical, physical, and biological properties of this compound are not well-documented in the public domain. While general characteristics can be predicted based on its chemical structure, empirical data from dedicated studies are lacking.

Broader Implications for Chemical Science and Drug Discovery Research (conceptual, not specific applications)

The study of structurally distinct but related molecules like this compound and its benzyl (B1604629) counterpart, Trimetazidine, underscores the critical concept of structure-activity relationships (SAR) in medicinal chemistry. The seemingly minor difference between a benzoyl and a benzyl linkage can lead to profound changes in a molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity.

The piperazine ring is a well-established "privileged scaffold" in drug discovery, known for its favorable pharmacokinetic properties and its ability to be readily functionalized to interact with a wide range of biological targets. The exploration of different substituents on the piperazine core, such as the 2,3,4-trimethoxybenzoyl group, represents a fundamental strategy in the quest for novel therapeutic agents. The trimethoxyphenyl moiety itself is present in numerous biologically active natural products and synthetic compounds, often contributing to receptor binding and metabolic stability.

Outlook for Continued Academic Research on this compound and Related Compounds

Future academic research could focus on the actual synthesis and thorough characterization of this compound. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.

Once a reliable synthetic route is established and the compound is fully characterized, it could be screened for a variety of biological activities. Given the pharmacological profile of other piperazine-containing molecules, investigations into its potential as a central nervous system agent, an anti-inflammatory compound, or an antimicrobial agent could be warranted.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,3,4-Trimethoxybenzoyl)piperazine and its derivatives?

- Methodology : Synthesis typically involves sequential alkylation and acylation of the piperazine core. For example, the benzoyl group is introduced via a Friedel-Crafts acylation or coupling reactions, followed by methoxy group substitutions using methylating agents like iodomethane in the presence of base catalysts. Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperatures (e.g., 60–80°C) and stoichiometric ratios .

- Key Challenges : Competing side reactions during methoxy group installation require careful monitoring via thin-layer chromatography (TLC) or HPLC to isolate the desired regioisomer .

Q. How is the structure of this compound characterized?

- Analytical Techniques :

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, piperazine ring protons at δ 2.5–3.2 ppm). IR spectroscopy identifies carbonyl stretches (~1650–1700 cm) and aromatic C-O bonds .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

- Crystallography : X-ray diffraction resolves spatial arrangements of the trimethoxybenzoyl and piperazine moieties .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclodextrin inclusion or aryl substitutions) influence biological activity and toxicity?

- Case Study : Beta-cyclodextrin-modified derivatives exhibit reduced toxicity (LD > 500 mg/kg in rodent models) but lower antiplatelet activity (IC increases from 12 μM to 28 μM). This trade-off suggests that steric hindrance from cyclodextrin limits receptor interactions .

- Methodological Insight : Comparative assays (e.g., in vitro platelet aggregation tests vs. in vivo toxicity screens) are critical for evaluating structure-activity-toxicity relationships. Computational docking (e.g., AutoDock Vina) can predict steric clashes introduced by bulky substituents .

Q. What computational strategies predict receptor binding affinity, particularly for serotonin (5-HT) receptors?

- Approach :

Conformational Analysis : Molecular dynamics (MD) simulations assess the coplanarity or perpendicularity of the aryl ring relative to the piperazine N1 nitrogen, which determines agonist/antagonist profiles at 5-HT receptors .

Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions in the trimethoxybenzoyl group to explain its role in π-π stacking with receptor residues .

- Validation : Correlate computational results with radioligand binding assays (e.g., H-8-OH-DPAT for 5-HT) to refine force field parameters .

Q. How can contradictions in biological activity data across studies be resolved?

- Example : Discrepancies in reported antiplatelet activity may arise from variations in experimental models (e.g., human vs. murine platelets) or assay conditions (e.g., ADP vs. collagen induction).

- Resolution Strategy :

- Standardize protocols using guidelines like the Born aggregometry method with citrate-anticoagulated blood.

- Perform meta-analyses to identify confounding variables (e.g., solvent effects, purity thresholds >98%) .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Key Factors :

- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps improves regioselectivity and reduces byproducts .

- Solvent Systems : Dichloromethane (DCM) or ethyl acetate minimizes side reactions during acylation vs. polar aprotic solvents like DMF .

- Workflow : Design orthogonal protection-deprotection steps for methoxy groups to prevent over-alkylation .

Key Research Gaps

- Mechanistic Studies : The role of the 2,3,4-trimethoxy motif in modulating off-target kinase interactions (e.g., MAPK pathways) remains underexplored.

- In Vivo Efficacy : Limited data exist on blood-brain barrier permeability for CNS applications, necessitating PET imaging studies with C-labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.